1-Nitro-3,3-difluoro-3-chloro-1-propene
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Description
Synthesis Analysis
The synthesis of related compounds involves reactions under controlled conditions to achieve specific configurations. For instance, the synthesis of novel 2,3,4-trisubstituted chromanes is achieved through the reaction of 3-nitro-2-trihalomethyl- and 3-nitro-2-phenyl-2H-chromenes with 1-morpholinocyclopentene, leading to products with defined stereochemistry as confirmed by X-ray structural analysis . This suggests that a similar approach could be used for synthesizing "1-Nitro-3,3-difluoro-3-chloro-1-propene", with careful selection of starting materials and reaction conditions to introduce the nitro, fluoro, and chloro groups at the desired positions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as microwave spectroscopy and X-ray crystallography. For example, the molecular structure and barrier to internal rotation of the methyl group in syn-1-Chloro-2-nitrosopropene were determined using microwave spectroscopy, and the structure was confirmed by comparing observed and calculated rotational constants . This indicates that detailed structural analysis of "this compound" could be performed using similar methods to determine its molecular geometry and electronic distribution.
Chemical Reactions Analysis
The reactivity of perfluorinated 1-chloro-1-nitrosoalkanes with unsaturated compounds has been studied, showing reactions in accordance with the diene-synthesis scheme and leading to the formation of oxazetidines upon reaction with isobutene and propene . This demonstrates the potential reactivity of "this compound" with dienes and other unsaturated systems, which could be explored for the synthesis of novel heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as syn-2-Nitrosopropene, have been characterized by determining dipole moments, barrier heights to internal rotation, and vibrational frequencies . These properties are crucial for understanding the behavior of the compounds under various conditions and can be used to predict the properties of "this compound". The lifetime of these compounds in certain conditions has also been measured, providing information on their stability .
Scientific Research Applications
Synthesis of Novel Compounds
A method for synthesizing a new class of compounds, 1-nitro-3-organosilyl-1-propenes, has been developed. This includes the use of 1-nitro-3,3-difluoro-3-chloro-1-propene as an intermediate. The synthesis involves ultrasonic nitration of allylsilanes, demonstrating high regioselectivity and good yields under mild conditions (Hwu et al., 1996).
Formation of Functionalized Heterocycles
Research indicates that this compound participates in 1,3-dipolar cycloaddition reactions, forming functionalized heterocycles. This reaction involves the creation of regioisomeric triazolines and their subsequent transformation into triazoles (Kuzhaeva, 2016).
Synthesis of Cyclohexenes
Cyclohexenes functionalized by nitro and trihalomethyl groups, including those derived from this compound, have been produced. Their structure was elucidated using various spectroscopic methods, indicating the compound's utility in organic synthesis (Anisimova et al., 2018).
Applications in Catalysis
A study on boron nitride catalysts for the selective oxidative dehydrogenation of propane to propene has implications for the use of this compound. These catalysts could potentially influence the synthesis and reactions involving this compound (Grant et al., 2016).
properties
IUPAC Name |
(E)-3-chloro-3,3-difluoro-1-nitroprop-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF2NO2/c4-3(5,6)1-2-7(8)9/h1-2H/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGMJXVWZYLJAY-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C[N+](=O)[O-])C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/[N+](=O)[O-])\C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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